molecular formula C14H21ClN2O4 B15285400 N5-Cbz-D-ornithine methyl ester HCl

N5-Cbz-D-ornithine methyl ester HCl

Cat. No.: B15285400
M. Wt: 316.78 g/mol
InChI Key: ZUJMKNWYEVTCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-ORN(Z)-OME HCL is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ORN(Z)-OME HCL typically involves a series of chemical reactions that include the use of specific reagents and conditions. One common method involves the reaction of H-ORN(Z)-OME with hydrochloric acid (HCl) under controlled conditions to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of H-ORN(Z)-OME HCL is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial production methods also focus on minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

H-ORN(Z)-OME HCL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of H-ORN(Z)-OME HCL include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from the reactions of H-ORN(Z)-OME HCL depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

H-ORN(Z)-OME HCL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of H-ORN(Z)-OME HCL involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in a biological setting, H-ORN(Z)-OME HCL may interact with cellular proteins to influence signaling pathways and cellular functions .

Comparison with Similar Compounds

H-ORN(Z)-OME HCL can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    H-ORN(Z)-OME: The parent compound without the hydrochloride salt.

    H-ORN(Z)-OME acetate: A derivative with an acetate group instead of the hydrochloride.

    H-ORN(Z)-OME sulfate: A derivative with a sulfate group.

The uniqueness of H-ORN(Z)-OME HCL lies in its specific reactivity and properties conferred by the hydrochloride group. This makes it particularly useful in certain chemical reactions and applications where other derivatives may not be as effective .

Properties

IUPAC Name

methyl 2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMKNWYEVTCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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